Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethyl ester, a benzyl group, and a tetrahydroisoquinoline moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine.
Introduction of the benzyl group: This step involves the alkylation of the tetrahydroisoquinoline core with 2-methylbenzyl chloride.
Formation of the amide bond: This can be done by reacting the intermediate with ethyl 4-aminobenzoate under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, possibly using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, using reagents like sodium methoxide or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, warranting further investigation.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate can be compared with similar compounds such as:
Ethyl 4-((2-methylbenzyl)oxy)benzoate: This compound lacks the tetrahydroisoquinoline moiety, making it less complex and potentially less biologically active.
N-(2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer a range of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-3-34-28(33)20-11-13-22(14-12-20)29-26(31)18-35-25-10-6-9-24-23(25)15-16-30(27(24)32)17-21-8-5-4-7-19(21)2/h4-14H,3,15-18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQDSOHMMKEIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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